molecular formula C19H20ClN3O4 B6345585 2-Amino-5-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354925-02-2

2-Amino-5-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345585
CAS No.: 1354925-02-2
M. Wt: 389.8 g/mol
InChI Key: RESSLQRKUSADKE-UHFFFAOYSA-N
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Description

This compound (CAS: 1354916-47-4, molecular formula: C₁₉H₂₁N₃O₄, molecular weight: 355.4 g/mol) features a dihydroimidazolone core substituted with a 3-chlorophenyl group and a 3,4,5-trimethoxyphenylmethyl moiety. The Smiles string (COc1cc(CC2(c3ccccc3)N=C(N)NC2=O)cc(OC)c1OC) highlights its stereoelectronic configuration, critical for interactions in pharmacological or agrochemical contexts .

Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-25-14-7-11(8-15(26-2)16(14)27-3)10-19(17(24)22-18(21)23-19)12-5-4-6-13(20)9-12/h4-9H,10H2,1-3H3,(H3,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSLQRKUSADKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-5-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS No. 313496-54-7) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on available research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Molecular Formula : C₁₆H₁₆ClN₃O₄
  • Molecular Weight : 321.76 g/mol
  • Key Functional Groups : Amino group, chlorophenyl, and trimethoxyphenyl moieties.

The presence of these functional groups is believed to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:

  • Cytotoxicity Assays :
    • The compound was evaluated against various cancer cell lines, including HT1080 (fibrosarcoma), HT29 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer).
    • IC₅₀ values were reported as follows:
      • HT1080: 12.48 ± 1.10 µM
      • HT29: 4.25 ± 0.22 µM
      • MCF-7: 3.33 ± 0.31 µM
      • A549: 9.71 ± 0.75 µM
    • These values suggest significant cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action :
    • The compound's mechanism may involve the inhibition of tubulin polymerization, a critical process for cell division in cancer cells. Molecular docking studies have shown favorable binding affinities in the colchicine site of tubulin .

Antimicrobial Activity

In addition to its anticancer properties, this compound may also exhibit antimicrobial activity:

  • Preliminary studies suggest that derivatives containing the trimethoxyphenyl group are effective against various strains of bacteria, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) for these strains were found to be between 128 to 256 µg/mL .

Summary of Biological Activities

Activity TypeCell Line/OrganismIC₅₀/MIC ValuesNotes
AnticancerHT108012.48 ± 1.10 µMSignificant cytotoxicity
AnticancerHT294.25 ± 0.22 µMEffective against colon cancer
AnticancerMCF-73.33 ± 0.31 µMEffective against breast cancer
AnticancerA5499.71 ± 0.75 µMEffective against lung cancer
AntimicrobialStaphylococcus aureus128 - 256 µg/mLModerate antimicrobial activity

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on the cytotoxic effects of the compound revealed that it could induce apoptosis in various cancer cell lines through the intrinsic pathway involving caspase activation and mitochondrial dysfunction . This suggests a potential for development into a therapeutic agent targeting specific cancers.

Case Study 2: Antimicrobial Efficacy

Another research effort highlighted the antimicrobial properties of related compounds with similar structures, demonstrating efficacy against multiple bacterial strains and indicating a broader application in treating infections caused by resistant organisms .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its potential biological activities. Research indicates that it may interact with various biological targets, which could lead to the development of new therapeutic agents. The presence of the chlorophenyl and trimethoxyphenyl groups enhances its pharmacological profile.

Biological Activities :

  • Anticancer properties: Compounds with similar structures have been noted for their ability to inhibit cancer cell proliferation.
  • Antimicrobial effects: Preliminary studies suggest potential activity against certain bacterial strains.

Drug Development

Due to its structural features, 2-Amino-5-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one can serve as a lead compound for the synthesis of new drugs. Its ability to form derivatives through chemical modifications allows for the exploration of compounds with enhanced efficacy and reduced side effects.

Case Study :
A study on imidazole derivatives demonstrated that modifications at the 5-position could significantly enhance anti-inflammatory activity while maintaining low toxicity levels.

Organic Synthesis

The compound acts as an intermediate in organic synthesis processes, particularly in the creation of more complex molecules. Its reactivity can be exploited in various synthetic routes to produce novel compounds with desired properties.

Synthetic Routes :
Common methods include:

  • Nucleophilic substitutions on the imidazole ring.
  • Reactions involving the aromatic groups to introduce additional functional groups.

OLED Technology

This compound is being explored as a potential material in organic light-emitting diodes (OLEDs). Its electronic properties may contribute to improved efficiency and stability of OLED devices.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-Chlorophenyl, 3,4,5-trimethoxyphenylmethyl C₁₉H₂₁N₃O₄ 355.4 High lipophilicity due to trimethoxy groups; potential for enhanced bioavailability
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one 3-Methoxyphenyl, furan-2-ylmethyl C₁₅H₁₅N₃O₃ 285.3 Smaller size; furan enhances π-π interactions but reduces steric bulk
1-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one Benzo[b]thiophen, dimethylaminobenzylidene C₁₇H₁₄ClN₃OS 343.8 Sulfur-containing heterocycle; dimethylamino group improves solubility
4-(3-Fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazole Fluoro-methoxyphenyl, trimethoxyphenyl C₂₄H₂₄FN₃O₅ 453.5 Fluorine enhances metabolic stability; multiple methoxy groups increase polarity

Q & A

Q. Table 1. Synthetic Method Comparison

MethodConditionsKey ParametersReference
Base-promoted cyclizationKOH, ethanol, refluxMolar ratio, reaction time
Hydrazine-mediatedHydrazine hydrate, benzeneStoichiometry, solvent

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, X-ray)?

Answer:
Discrepancies often arise from tautomerism or solvent effects. To resolve these:

  • Use single-crystal X-ray diffraction for definitive structural confirmation (e.g., ’s 90 K study with mean C–C bond precision of 0.002 Å) .
  • Cross-validate NMR data with 2D techniques (e.g., COSY, HSQC) and compare to structurally similar compounds (e.g., ’s detailed 1H^1H-NMR analysis) .
  • Account for solvent polarity and temperature in NMR sample preparation.

Basic: What characterization techniques are essential for confirming structure and purity?

Answer:

  • X-ray crystallography : Provides unambiguous structural data (e.g., ’s R-factor analysis) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent integration and coupling patterns (e.g., ’s δ 7.95–2.15 ppm range) .
  • Elemental analysis : Validates molecular composition (e.g., ’s C: 66.24%, H: 4.18% match) .
  • HPLC : Monitors purity (≥95% recommended for biological assays) .

Advanced: What strategies modulate the imidazolone ring’s electronic properties to enhance bioactivity?

Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) to increase electrophilicity. demonstrates chloro and methoxy substitutions altering reactivity .
  • Steric effects : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) may hinder enzymatic degradation. ’s benzylidene derivatives show how steric bulk influences activity .
  • Computational modeling : Use DFT to predict charge distribution and reactive sites (not directly referenced but inferred from methods in and ) .

Basic: What parameters optimize post-synthesis purification?

Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) .
  • Recrystallization : Ethanol or methanol as solvents for high-purity crystals .
  • TLC monitoring : Adjust solvent polarity (e.g., EtOAc:hexane = 3:7) to track elution .

Advanced: How to design experiments assessing stability under varying pH/temperature?

Answer:

  • Accelerated stability studies : Use ICH Q1A guidelines with HPLC monitoring at 40°C/75% RH for 6 months .
  • pH-dependent hydrolysis : Buffer solutions (pH 1–13) at 37°C, sampled at intervals (e.g., 0, 7, 14 days) .
  • Photostability : Expose to UV light (ICH Q1B) and analyze degradation products via LC-MS .

Basic: What side reactions occur during synthesis, and how are they minimized?

Answer:

  • Over-alkylation : Controlled reagent addition and low temperatures (-10°C to 0°C) .
  • Ring-opening : Avoid prolonged reflux; use anhydrous solvents (e.g., dry benzene) .
  • By-product formation : Monitor via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of precursors) .

Advanced: How does the 3-chlorophenyl group’s steric/electronic environment influence cross-coupling reactivity?

Answer:

  • Electronic effects : The -Cl group’s electronegativity withdraws electron density, enhancing electrophilic aromatic substitution. ’s chloro-substituted imidazoles show increased reactivity in Suzuki couplings .
  • Steric hindrance : The 3-chlorophenyl’s ortho position may require bulky ligands (e.g., SPhos) in palladium catalysis. ’s thieno[2,3-b]pyridine derivatives highlight steric considerations .

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